molecular formula C13H22ClN3O5 B3301546 HC Blue no. 11 CAS No. 910463-51-3

HC Blue no. 11

Cat. No. B3301546
CAS RN: 910463-51-3
M. Wt: 335.78 g/mol
InChI Key: GTMWPZKEYRLDJV-UHFFFAOYSA-N
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Description

HC Blue No. 11 is a hair dye ingredient . It is used as a direct dye for hair coloring products without mixing with an oxidizing agent . The final concentration on the head of this compound can be up to 2.0% .


Chemical Reactions Analysis

This compound is used as a direct dye, which means there is no chemical reaction with other components; the dyes adhere to the hair surface .


Physical And Chemical Properties Analysis

This compound has a boiling point of 538.40 °C at 760.00 mm Hg . It is soluble in water, with a solubility of 5858 mg/L at 25 °C . The logP (o/w) is estimated to be 1.080 .

Scientific Research Applications

Degradation in Effluents

A study by Cako et al. (2020) explored the effectiveness of hydrodynamic cavitation (HC) in the degradation of effluents polluted by Brilliant Cresyl Blue (BCB) dye. They discovered that a combination of hydrodynamic cavitation and ozonation was the most effective process, achieving ultrafast degradation of the target oxazine dye with 100% decolorization efficiency in just 1 minute. This indicates HC Blue No. 11's potential use in industrial wastewater treatment and environmental conservation efforts (Cako et al., 2020).

Advanced Oxidation Processes

Another research by Kumar et al. (2018) investigated the application of hydrodynamic cavitation combined with other advanced oxidation processes for the removal of mixed dyes, including this compound, from aqueous media. The study found that combining hydrodynamic cavitation with hydrogen peroxide or Fenton and photo-Fenton processes resulted in nearly complete decolorization of the dyes, highlighting this compound's reactivity and potential for effective treatment in wastewater management (Kumar et al., 2018).

Hydrodynamic Cavitation for Dye Decolorization

In a study by Rajoriya et al. (2017), the decolorization of reactive blue 13, a dye similar in structure to this compound, was investigated using hydrodynamic cavitation. The research showed that different geometrical parameters and the addition of process intensifying agents could significantly affect the decolorization rate, implying similar possibilities for this compound in terms of its application in dye wastewater treatment (Rajoriya et al., 2017).

Application in Water Disinfection

Burzio et al. (2019) conducted research on the application of hydrodynamic cavitation (HC) in water disinfection. While not directly related to this compound, the findings suggest that HC processes, which could potentially involve this compound, can be effective in water treatment, particularly in disinfecting and purifying water (Burzio et al., 2019).

Mechanism of Action

The mechanism of action of HC Blue No. 11 in hair dyeing involves its adherence to the hair surface without any chemical reaction with other components . This allows the dye to color the hair directly.

properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-(2-methoxyethylamino)-3-nitroanilino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5.ClH/c1-21-9-4-14-12-3-2-11(10-13(12)16(19)20)15(5-7-17)6-8-18;/h2-3,10,14,17-18H,4-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMWPZKEYRLDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238394
Record name HC Blue no. 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910463-51-3
Record name HC Blue 11
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910463-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Blue no. 11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Blue no. 11
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HC BLUE NO. 11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ZYM95HPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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